CRS3123

Description

Properties

CAS No. |

1013915-71-3 |

|---|---|

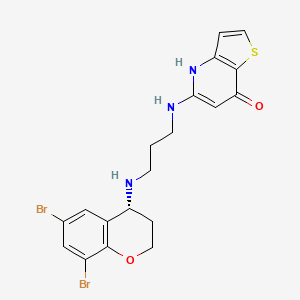

Molecular Formula |

C19H19Br2N3O2S |

Molecular Weight |

513.2 g/mol |

IUPAC Name |

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one |

InChI |

InChI=1S/C19H19Br2N3O2S/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25)/t14-/m1/s1 |

InChI Key |

NNTYBKTXMKBRFA-CQSZACIVSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br |

Canonical SMILES |

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br |

Appearance |

Solid powder |

Other CAS No. |

1013915-71-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CRS-3123; CRS 3123; CRS3123; REP 3123; REP-3123; REP-3123 |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Target of CRS3123: A Technical Guide to a Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS3123 is a promising narrow-spectrum antibiotic currently under investigation for the treatment of Clostridioides difficile infection (CDI).[1][2] Its novel mechanism of action and targeted spectrum offer significant advantages over existing therapies, including minimal disruption of the normal gut microbiota. This technical guide provides an in-depth overview of the molecular target of this compound, detailing its mechanism of action, and presenting key quantitative data from preclinical and clinical studies. Furthermore, it outlines the methodologies of pivotal experiments used to elucidate its function and efficacy.

The Molecular Target: Methionyl-tRNA Synthetase (MetRS)

The primary molecular target of this compound is the bacterial methionyl-tRNA synthetase (MetRS) .[1][3] Specifically, this compound is a potent inhibitor of the type 1 MetRS (MetRS1) , an essential enzyme in bacterial protein synthesis.[2] This enzyme is responsible for the crucial first step in protein translation: the attachment of the amino acid methionine to its corresponding transfer RNA (tRNA). By inhibiting MetRS1, this compound effectively halts protein synthesis, leading to a cascade of downstream effects that ultimately result in the inhibition of bacterial growth, toxin production, and spore formation.[1][2][4]

The selectivity of this compound for MetRS1 is the basis for its narrow-spectrum activity.[2] This enzyme subtype is found in C. difficile and other Gram-positive bacteria. In contrast, most Gram-negative bacteria and human cells possess a structurally distinct type 2 MetRS (MetRS2), against which this compound has significantly less activity.[4] This selective inhibition spares the beneficial Gram-negative anaerobes that constitute a major part of the healthy gut microbiome.

Mechanism of Action: A Multi-pronged Attack on C. difficile

The inhibition of MetRS by this compound leads to a rapid cessation of protein synthesis within the bacterial cell. This has several critical consequences for the pathogenesis of C. difficile:

-

Inhibition of Bacterial Growth: By blocking the production of essential proteins, this compound prevents the replication and proliferation of C. difficile.

-

Inhibition of Toxin Production: The primary virulence factors of C. difficile, toxins A and B, are proteins. This compound's inhibition of protein synthesis directly prevents the production of these toxins, which are responsible for the severe diarrhea and colonic inflammation characteristic of CDI.[1][2]

-

Inhibition of Spore Formation: The formation of resilient spores is a key factor in the transmission and recurrence of CDI. The sporulation process is protein-intensive, and by halting protein synthesis, this compound effectively inhibits the formation of new spores.[1][2]

This multi-faceted mechanism of action not only addresses the acute symptoms of CDI but also has the potential to reduce the high rates of recurrence associated with current treatments.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

| Parameter | Value | Organism/System | Reference |

| Inhibition Constant (Ki) | 0.020 nM | C. difficile MetRS | Not explicitly cited |

| Selectivity | >1000-fold | Human mitochondrial and cytoplasmic MetRS vs. C. difficile MetRS | Not explicitly cited |

| MIC90 | 1 µg/mL | C. difficile | [2] |

| Clinical Trial Phase | Dosage | Clinical Cure Rate | Recurrence Rate | Comparator | Reference |

| Phase 2 | 200 mg or 400 mg twice daily for 10 days | 97% | 4% at day 40 | Vancomycin (B549263) (93% cure rate, 23% recurrence) | Not explicitly cited |

| Phase 1 (Multiple Ascending Dose) | 200, 400, or 600 mg twice daily for 10 days | N/A (Safety and Pharmacokinetics) | N/A | Placebo | [2] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the molecular target and mechanism of action of this compound.

Methionyl-tRNA Synthetase (MetRS) Enzyme Inhibition Assay

This assay is fundamental to determining the inhibitory activity of this compound against its molecular target.

Principle: The activity of MetRS is measured by quantifying the rate of ATP consumption or the formation of the methionyl-adenylate intermediate in the presence and absence of the inhibitor.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant C. difficile MetRS1 is purified. Solutions of L-methionine, ATP, and tRNAMet are prepared in a suitable buffer (e.g., Tris-HCl with MgCl2 and KCl).

-

Inhibition Assay: The enzyme is incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of substrates.

-

Detection: The reaction progress is monitored using a variety of methods, such as:

-

Pyrophosphate Detection: The release of pyrophosphate from ATP hydrolysis is measured using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.

-

Radiolabeled Substrate: The incorporation of [35S]-methionine into tRNAMet is quantified by scintillation counting after precipitation of the charged tRNA.

-

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50, which is then used to calculate the inhibition constant (Ki).

Macromolecular Synthesis Assay

This cell-based assay confirms that the antibacterial activity of this compound is due to the inhibition of protein synthesis.

Principle: The incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall is measured in bacterial cells treated with the test compound. Selective inhibition of one pathway indicates the compound's mechanism of action.[5][6][7]

General Protocol:

-

Bacterial Culture: C. difficile is grown to the mid-logarithmic phase.

-

Radiolabeling: The bacterial culture is divided into aliquots, and specific radiolabeled precursors are added to each:

-

[3H]-thymidine for DNA synthesis

-

[3H]-uridine for RNA synthesis

-

[3H]-leucine or [35S]-methionine for protein synthesis

-

[14C]-N-acetylglucosamine for peptidoglycan (cell wall) synthesis

-

-

Inhibitor Treatment: this compound is added to the cultures at various concentrations. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, and vancomycin for cell wall synthesis) are run in parallel.

-

Macromolecule Precipitation: After a defined incubation period, the synthesis is stopped, and the macromolecules are precipitated using trichloroacetic acid (TCA).[8]

-

Quantification: The precipitated macromolecules are collected on filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each macromolecular synthesis pathway is calculated by comparing the radioactivity in treated samples to that in untreated controls.

C. difficile Toxin and Spore Formation Assays

These assays evaluate the effect of this compound on key virulence factors of C. difficile.

Toxin Production Assay:

-

Culture: C. difficile is grown in a suitable broth medium in the presence of varying concentrations of this compound.

-

Supernatant Collection: After incubation, the culture supernatant is collected by centrifugation.

-

Toxin Quantification: The amount of toxin A and/or B in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) with specific antibodies.[9] Alternatively, a cell-based cytotoxicity assay using a sensitive cell line (e.g., Vero cells) can be used to determine the toxin titer.[10]

Spore Formation Assay:

-

Induction of Sporulation: C. difficile is grown on a sporulation-inducing agar (B569324) medium or in a specific broth for several days in the presence of this compound.[11][12]

-

Spore Quantification: The number of spores is determined by one of the following methods:

-

Phase-contrast microscopy: The number of phase-bright spores is counted relative to the number of vegetative cells.[11]

-

Heat resistance: The culture is treated with heat (e.g., 60°C for 20 minutes) to kill vegetative cells, and the surviving spores are enumerated by plating on a suitable medium.[12]

-

-

Data Analysis: The percentage of sporulation is calculated and compared between treated and untreated cultures.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

General Protocol (Broth Microdilution):

-

Inoculum Preparation: A standardized inoculum of C. difficile is prepared in a suitable broth medium.[13]

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.[14]

-

Incubation: The plate is incubated under anaerobic conditions until visible growth is observed in the drug-free control well.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible growth.[15]

Hamster Model of C. difficile Infection

This in vivo model is crucial for evaluating the efficacy of this compound in a setting that mimics human CDI.[16][17][18]

General Protocol:

-

Induction of Susceptibility: Golden Syrian hamsters are treated with an antibiotic (e.g., clindamycin) to disrupt their normal gut microbiota, making them susceptible to C. difficile infection.[17][19]

-

Infection: The animals are challenged with a standardized dose of toxigenic C. difficile spores or vegetative cells via oral gavage.[17]

-

Treatment: this compound is administered orally at various doses and schedules. A control group receives a vehicle or a standard-of-care antibiotic like vancomycin.

-

Monitoring: The animals are monitored for clinical signs of CDI, such as diarrhea ("wet tail") and mortality.[19]

-

Endpoint Analysis: Key efficacy endpoints include survival rate, time to death, and reduction in the severity of clinical signs. At the end of the study, intestinal contents can be analyzed for C. difficile colonization, toxin levels, and spore counts.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of key experiments.

Caption: Mechanism of action of this compound.

References

- 1. crestonepharma.com [crestonepharma.com]

- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]

- 7. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Laboratory Tests for the Diagnosis of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the Sporulation Initiation Pathway of Clostridium difficile and Its Role in Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inducing and Quantifying Clostridium difficile Spore Formation | Springer Nature Experiments [experiments.springernature.com]

- 12. epa.gov [epa.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Hamster model of antibiotic-induced C. difficile infection. [bio-protocol.org]

- 17. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]

CRS3123: A Targeted Approach to Combating Clostridioides difficile Through Selective MetRS Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clostridioides difficile infection (CDI) presents a significant and urgent threat to public health, exacerbated by the limitations of current broad-spectrum antibiotic therapies which often lead to high recurrence rates due to disruption of the protective gut microbiota. CRS3123 is a novel, narrow-spectrum, small-molecule antibacterial agent in clinical development for the treatment of CDI. It employs a distinct mechanism of action, selectively inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. This targeted inhibition not only halts the growth of C. difficile but also curtails its production of key virulence factors, including toxins and spores. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism, selectivity, efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound is a synthetic diaryldiamine that potently inhibits the type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine, a critical step in protein translation.[1][2] By binding to MetRS, this compound prevents the synthesis of methionyl-tRNA, leading to a halt in protein production. This cessation of protein synthesis has multiple downstream effects on C. difficile:

-

Inhibition of Bacterial Growth: As an essential cellular process, the disruption of protein synthesis is bacteriostatic and ultimately leads to the inability of the bacteria to replicate.[3]

-

Inhibition of Toxin Production: The primary virulence factors of C. difficile, toxins A and B, are proteins. This compound effectively blocks their synthesis, which is expected to lead to a more rapid resolution of symptoms and lower morbidity.[4][5]

-

Inhibition of Sporulation: The formation of resilient spores is a key factor in CDI recurrence and transmission. This compound has been shown to inhibit this process, potentially leading to lower rates of relapse and environmental contamination.[2][4][5]

The inhibition of MetRS by this compound is competitive with respect to methionine and uncompetitive with ATP, a mechanism elucidated for similar compounds.[6] This implies that the high physiological concentrations of ATP within the bacterial cell may enhance the binding of the inhibitor.

References

- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crestone Announces Positive Data From Phase 2 Clinical Trial of this compound for C. Difficile Infections (CDI) [businesswire.com]

- 4. crestonepharma.com [crestonepharma.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Impact of CRS3123 on Clostridioides difficile Growth Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CRS3123, a novel antimicrobial agent, on the growth curve of Clostridioides difficile. This compound is a small molecule protein synthesis inhibitor that targets the methionyl-tRNA synthetase (MetRS), an enzyme essential for bacterial protein translation.[1][2] Its narrow spectrum of activity, primarily targeting C. difficile while sparing many commensal gut bacteria, makes it a promising candidate for the treatment of C. difficile infection (CDI).[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Assessment of this compound Activity

The inhibitory effects of this compound on C. difficile have been quantified through in vitro susceptibility testing and clinical trials. The data highlights its potency and efficacy in controlling the growth and pathogenic effects of this bacterium.

Table 1: In Vitro Susceptibility of Clostridioides difficile to this compound

| Parameter | Value | Strain Information | Reference |

| MIC Range | 0.5 - 1.0 µg/mL | All clinical isolates tested, including moxifloxacin-resistant BI/NAP1/027 strains. | [3][5] |

| MIC90 | 1.0 µg/mL | 108 clinical isolates of C. difficile. | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. MIC90 is the MIC required to inhibit the growth of 90% of isolates.

Table 2: Clinical Efficacy of this compound in Treating C. difficile Infection (Phase 2 Trial Data)

| Outcome | This compound | Vancomycin (Comparator) | Patient Population | Reference |

| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | Adults with a primary episode or first recurrence of CDI. | [1][6] |

| CDI Recurrence Rate (Day 40) | 4% | 23% | Adults with a primary episode or first recurrence of CDI. | [1][6] |

Effect on Clostridioides difficile Growth Curve

This compound exerts a primarily bacteriostatic effect on Clostridioides difficile, meaning it inhibits bacterial growth and reproduction.[4] This is a characteristic feature of many protein synthesis inhibitors. In vitro studies have shown that this compound leads to a significant reduction in the number of colony-forming units (CFU) over a 24-hour period.[4]

While specific, publicly available time-kill curve data for this compound is limited, the expected effect on the C. difficile growth curve would be a significant attenuation of the logarithmic growth phase. At concentrations above the MIC, a time-kill assay would likely demonstrate an initial period of static activity followed by a gradual decline in viable bacterial counts.

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of this compound on C. difficile.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This protocol is adapted from standard methodologies for anaerobic bacteria susceptibility testing.[3]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of C. difficile.

Materials:

-

This compound stock solution of known concentration.

-

Clostridioides difficile isolates.

-

Brucella agar supplemented with 5% laked sheep blood.

-

Anaerobic incubation system (e.g., anaerobic chamber or jar system).

-

Sterile dilution tubes and pipettes.

-

Inoculator.

Procedure:

-

Media Preparation: Prepare serial twofold dilutions of this compound in molten Brucella agar. Pour the agar into petri dishes and allow them to solidify. A drug-free control plate should also be prepared.

-

Inoculum Preparation: Culture the C. difficile isolates on Brucella agar plates under anaerobic conditions. Scrape colonies from the plate and suspend them in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates containing the different concentrations of this compound, as well as the control plate.

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Time-Kill Assay

This protocol provides a framework for evaluating the bactericidal or bacteriostatic activity of this compound against C. difficile over time.

Objective: To determine the rate and extent of killing of C. difficile by this compound at various concentrations.

Materials:

-

This compound stock solution.

-

Actively growing logarithmic phase culture of C. difficile.

-

Pre-reduced supplemented Brain Heart Infusion (BHI) broth.

-

Anaerobic incubation system.

-

Sterile tubes, pipettes, and plating supplies.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation: Grow a culture of C. difficile in BHI broth to the early logarithmic phase of growth.

-

Assay Setup: Dilute the bacterial culture in fresh, pre-warmed BHI broth to a starting concentration of approximately 1 x 106 CFU/mL.

-

Drug Addition: Add this compound to the bacterial suspensions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a drug-free growth control.

-

Incubation and Sampling: Incubate all tubes under anaerobic conditions at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto Brucella agar plates. Incubate the plates anaerobically for 48 hours.

-

Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point for each this compound concentration. Plot the log10 CFU/mL versus time to generate the time-kill curves.

Visualizing Pathways and Workflows

Signaling Pathway: Mechanism of Action of this compound

This compound inhibits protein synthesis in C. difficile by targeting methionyl-tRNA synthetase (MetRS). This enzyme is crucial for charging tRNA with methionine, an essential step in the initiation and elongation of polypeptide chains. By inhibiting MetRS, this compound effectively halts protein production, leading to the inhibition of bacterial growth, toxin production, and spore formation.[1][2]

Caption: Mechanism of action of this compound in Clostridioides difficile.

Experimental Workflow: Time-Kill Assay

The following diagram illustrates the key steps involved in performing a time-kill assay to evaluate the effect of this compound on C. difficile growth.

Caption: Workflow for a Clostridioides difficile time-kill assay.

References

- 1. crestonepharma.com [crestonepharma.com]

- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activity of REP3123 against Clostridium difficile and other anaerobic intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]

Unraveling the Precision of CRS3123: A Technical Guide to its Narrow-Spectrum Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS3123 is an investigational oral antibiotic agent demonstrating significant promise for the treatment of Clostridioides difficile infection (CDI). Its key attribute, and the focus of this technical guide, is its narrow-spectrum activity, which allows it to target C. difficile while minimizing disruption to the protective gut microbiota. This targeted approach represents a paradigm shift from broad-spectrum antibiotics, which can exacerbate dysbiosis and lead to recurrent CDI. This document provides an in-depth examination of the mechanism, quantitative data, and experimental methodologies that underpin the selective action of this compound.

Core Mechanism: Selective Inhibition of Methionyl-tRNA Synthetase (MetRS)

The cornerstone of this compound's narrow-spectrum activity lies in its highly specific inhibition of bacterial type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis.[1] Bacteria possess one of two types of MetRS: type 1 or type 2. This compound is a potent inhibitor of type 1 MetRS, which is found in C. difficile and other pathogenic Gram-positive bacteria such as staphylococci and streptococci.[1] Conversely, it has virtually no activity against type 2 MetRS, the form present in most Gram-negative bacteria and crucial commensal anaerobes of the gut microbiome, including Bacteroides and Bifidobacterium.[1][2] This selective inhibition is the molecular basis for its targeted antimicrobial effect.

The interaction of this compound with MetRS is nuanced. It exhibits competitive inhibition with respect to the enzyme's natural substrate, methionine, and uncompetitive (co-operative) inhibition with respect to ATP.[3] This dual-inhibition mechanism contributes to its high potency.

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been quantified through in vitro susceptibility testing and clinical trials.

In Vitro Susceptibility

This compound demonstrates potent activity against a wide range of C. difficile clinical isolates, including hypervirulent strains like BI/NAP1/027.[4] Its activity extends to other clinically important aerobic Gram-positive bacteria. In contrast, it shows minimal activity against key gut commensals.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Clostridioides difficile | 108 | 0.5 - 1 | 1 | [4] |

| Staphylococcus aureus | - | - | < 1 | [4] |

| Streptococcus pyogenes | - | - | < 1 | [4] |

| Enterococcus faecalis | - | - | < 1 | [4] |

| Enterococcus faecium | - | - | < 1 | [4] |

| Bacteroides spp. | - | Inactive | - | [1][2] |

| Bifidobacterium spp. | - | Inactive | - | [1][2] |

| Gram-negative bacteria | - | Inactive | - | [5] |

Table 1: In Vitro Activity of this compound Against Various Bacterial Species.

Clinical Trial Data (Phase 2)

A Phase 2 clinical trial compared the efficacy of this compound with vancomycin (B549263) in patients with CDI. The results highlighted comparable clinical cure rates and significantly lower recurrence rates for this compound.[6][7]

| Outcome | This compound (200 mg or 400 mg BID) | Vancomycin (125 mg QID) | Reference |

| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | [6][7] |

| CDI Recurrence Rate (Day 40) | 4% | 23% | [4][7] |

Table 2: Comparison of Clinical Outcomes between this compound and Vancomycin in a Phase 2 Trial for CDI.

Impact on Gut Microbiota

A key differentiator for this compound is its minimal impact on the gut microbiome, a direct consequence of its narrow spectrum of activity. Phase 1 studies in healthy volunteers demonstrated that this compound causes minimal disruption to the normal gut flora.[1][6] This is in stark contrast to broad-spectrum antibiotics like vancomycin, which are known to significantly alter the gut microbiome, creating an environment conducive to CDI recurrence.[4][8]

Inhibition of Toxin Production and Sporulation

Beyond its bactericidal effects on vegetative C. difficile cells, this compound also inhibits two key virulence mechanisms: toxin production and spore formation.[2][9] As a protein synthesis inhibitor, it directly blocks the production of toxins A and B, the primary drivers of CDI pathology.[6] Furthermore, it has been shown to reduce the rate of sporulation, which may contribute to lower rates of transmission and recurrence.[2][9][10]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are proprietary. However, the following sections describe established, representative methodologies for the key assays cited.

Minimum Inhibitory Concentration (MIC) Determination

-

Methodology: Broth microdilution or agar (B569324) dilution methods are standard for determining the MIC of an antimicrobial agent against bacterial isolates.

-

Protocol Outline (Broth Microdilution):

-

Prepare a standardized inoculum of the test organism (e.g., C. difficile) in an appropriate broth medium.

-

Serially dilute this compound in the broth medium in a 96-well microtiter plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates under appropriate anaerobic conditions and for a specified duration.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

16S rRNA Gene Sequencing for Microbiome Analysis

-

Methodology: This technique is used to profile the composition of the gut microbiota.

-

Protocol Outline:

-

Fecal Sample Collection and Storage: Collect fecal samples from clinical trial participants at specified time points and store them immediately at -80°C to preserve microbial DNA.

-

DNA Extraction: Extract total genomic DNA from the fecal samples using a validated commercial kit designed for stool samples.

-

PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers. These primers are often barcoded to allow for multiplexing of samples.

-

Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them in equimolar concentrations. Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Process the raw sequencing reads using a bioinformatics pipeline such as QIIME or DADA2. This involves quality filtering, demultiplexing, clustering reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assigning taxonomy.

-

Statistical Analysis: Analyze the resulting taxonomic profiles to assess changes in microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between treatment groups and over time.

-

Toxin Production Assay

-

Methodology: A cell-based cytotoxicity assay is commonly used to measure the biological activity of C. difficile toxins.

-

Protocol Outline:

-

Culture C. difficile to a high density in a suitable broth medium.

-

Add this compound at various concentrations to the cultures and incubate.

-

Centrifuge the cultures to pellet the bacteria and collect the supernatant.

-

Serially dilute the supernatant and add it to a monolayer of a susceptible cell line (e.g., Vero cells).

-

Incubate the cell cultures and observe for cytopathic effects (cell rounding) under a microscope.

-

The toxin titer is the reciprocal of the highest dilution that causes a defined level of cell rounding.

-

Spore Formation Assay

-

Methodology: This assay quantifies the number of viable spores produced by C. difficile.

-

Protocol Outline:

-

Grow C. difficile in a sporulation-inducing medium in the presence of varying concentrations of this compound.

-

After a defined incubation period, treat an aliquot of the culture with ethanol (B145695) or heat to kill vegetative cells, leaving only the spores.

-

Serially dilute the treated suspension and plate it on a suitable agar medium.

-

Incubate the plates anaerobically until colonies form.

-

Count the colonies to determine the number of colony-forming units (CFU) per milliliter, which represents the viable spore count.

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for CDI. Its narrow-spectrum activity, rooted in the selective inhibition of type 1 MetRS, allows for the effective eradication of C. difficile while preserving the integrity of the gut microbiome. This precision is supported by robust in vitro data and promising clinical trial results that demonstrate high cure rates and a marked reduction in disease recurrence compared to standard-of-care antibiotics. The ability of this compound to also inhibit toxin production and sporulation further underscores its potential as a superior therapeutic option for CDI. Continued research and development of this compound are warranted to bring this targeted therapy to patients in need.

References

- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crestonepharma.com [crestonepharma.com]

- 3. Using genomics to understand how antibiotics impact the gut microbiome | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 4. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]

- 10. researchgate.net [researchgate.net]

CRS3123: A Targeted Approach to Mitigating Clostridioides difficile Toxin Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of CRS3123 (also known as REP3123) on Clostridioides difficile toxin A (TcdA) and toxin B (TcdB) production. This compound is a novel, narrow-spectrum antibiotic that inhibits bacterial protein synthesis, offering a promising therapeutic strategy for C. difficile infection (CDI) by directly targeting the primary virulence factors of the bacterium.

Executive Summary

Clostridioides difficile infection is a major healthcare-associated threat, primarily mediated by the production of two large clostridial toxins, TcdA and TcdB. This compound, a small molecule inhibitor of methionyl-tRNA synthetase (MetRS), has demonstrated potent activity against all clinical isolates of C. difficile. A key advantage of this compound is its ability to inhibit the production of both TcdA and TcdB, potentially leading to a more rapid resolution of symptoms and reduced disease severity. Preclinical studies have shown that this compound is superior to standard-of-care agents like vancomycin (B549263) in inhibiting de novo toxin synthesis in high-density bacterial cultures. This document collates the available quantitative data, details the experimental methodologies used to assess toxin inhibition, and provides a visual representation of the underlying signaling pathways.

Quantitative Data on Toxin Inhibition

The inhibitory effect of this compound on C. difficile toxin production has been evaluated in preclinical studies. The data consistently demonstrates a significant reduction in toxin levels in the presence of this compound, particularly when compared to other antibiotics used for CDI treatment.

| Treatment Agent | Concentration | Effect on Toxin Production | Data Type | Source |

| This compound (REP3123) | 1 mg/L | Inhibition of de novo toxin production in high cell density, stationary phase cultures. | Qualitative | [1][2][3] |

| 4 mg/L | Visible reduction of both Toxin A and Toxin B bands in Western blot analysis after 1, 2, and 5 days of exposure. | Semi-quantitative (Western Blot) | [1] | |

| 1 mg/L | At least 100-fold reduction in toxin levels as determined by cytotoxicity titration assays. | Quantitative (Cytotoxicity Assay) | [3] | |

| Vancomycin | 20 mg/L | Required much higher concentrations for toxin inhibition compared to this compound. | Qualitative | [1][2][3] |

| 4 mg/L | Minimal to no effect on Toxin A and Toxin B levels in Western blot analysis after 1, 2, and 5 days of exposure. | Semi-quantitative (Western Blot) | [1] | |

| Metronidazole (B1676534) | Not specified | No effect on toxin levels. | Qualitative | [1][2][3] |

| 4 mg/L | No effect on Toxin A and Toxin B levels in Western blot analysis after 1, 2, and 5 days of exposure. | Semi-quantitative (Western Blot) | [1] |

Mechanism of Action: Inhibition of Toxin Synthesis

This compound's primary mechanism of action is the inhibition of methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. By preventing the incorporation of methionine into newly forming polypeptide chains, this compound effectively halts the production of bacterial proteins, including TcdA and TcdB.

Caption: Mechanism of this compound Action on Toxin Production

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on C. difficile toxin production, based on the descriptions provided in the preclinical study by Ochsner et al. (2009).

Inhibition of de novo Toxin Production in High-Density Cultures

Objective: To assess the ability of this compound to inhibit the production of new toxins in stationary-phase C. difficile cultures.

Protocol:

-

Bacterial Strain and Culture Conditions: Clostridium difficile strains, including the hypervirulent BI/NAP1/027 strain (RMA 18386) and ATCC 43255 (VPI 10463), were grown in pre-reduced TY broth (3% tryptose, 2% yeast extract) under anaerobic conditions.

-

Preparation of High-Density Cultures: Bacteria were grown to the late-exponential phase. The cells were then harvested by centrifugation, washed to remove pre-formed toxins, and resuspended in fresh, pre-reduced broth at a high cell density (>10⁸ cfu/mL).

-

Drug Exposure: The resuspended cultures were aliquoted, and this compound (4 mg/L), vancomycin (4 mg/L), or metronidazole (4 mg/L) was added to the respective aliquots. A drug-free control was also included.

-

Sample Collection: The cultures were incubated anaerobically, and supernatant samples were collected at various time points (e.g., 1, 2, and 5 days) for toxin analysis.

Western Blot Analysis of Toxin A and Toxin B

Objective: To visualize and semi-quantify the levels of Toxin A and Toxin B in culture supernatants following drug treatment.

Protocol:

-

Sample Preparation: Supernatants collected from the high-density cultures were used for analysis.

-

Electrophoresis and Transfer: Proteins in the supernatants were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for C. difficile Toxin A and Toxin B. Following washing, the membrane was incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands corresponding to Toxin A and Toxin B were visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a semi-quantitative measure of the toxin levels.

Cytotoxicity Assay

Objective: To quantitatively measure the biological activity of C. difficile toxins in culture supernatants.

Protocol:

-

Cell Line: Human IMR-90 fibroblasts or another suitable cell line sensitive to C. difficile toxins were used. Cells were cultured in appropriate media and seeded into microtiter plates.

-

Sample Preparation: Supernatants from the drug-treated and control C. difficile cultures were serially diluted.

-

Cell Treatment: The diluted supernatants were added to the wells containing the cultured cells.

-

Incubation and Observation: The plates were incubated, and the cells were observed microscopically for cytopathic effects (e.g., cell rounding).

-

Quantification: The cytotoxicity titer was determined as the reciprocal of the highest dilution of the supernatant that caused a characteristic cytopathic effect in a defined percentage of the cells. A reduction in the cytotoxicity titer in this compound-treated samples compared to controls indicates inhibition of toxin production.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the effect of this compound on toxin production.

Caption: Experimental Workflow for In Vitro Toxin Inhibition

Caption: Logical Pathway of this compound's Effect on Virulence

Conclusion

This compound demonstrates a significant and potent inhibitory effect on the production of the primary virulence factors of Clostridioides difficile, Toxin A and Toxin B. Its mechanism of action, the inhibition of methionyl-tRNA synthetase, provides a direct means of halting the synthesis of these toxins. The preclinical data strongly suggest that this compound's ability to suppress toxin production, in addition to its bactericidal/bacteriostatic effects, could translate into improved clinical outcomes for patients with CDI. Further quantitative analysis from ongoing and future clinical trials will be instrumental in fully elucidating the clinical benefits of this targeted therapeutic approach.

References

Investigating the Role of CRS3123 in Preventing Clostridioides difficile Sporulation: A Technical Guide

Executive Summary: Clostridioides difficile infection (CDI) represents a significant healthcare challenge, largely driven by the formation of highly resistant spores that facilitate transmission and disease recurrence. Standard antibiotics often fail to prevent sporulation, contributing to high relapse rates. CRS3123 is an investigational narrow-spectrum antibiotic with a novel mechanism of action, specifically targeting the C. difficile methionyl-tRNA synthetase (MetRS).[1][2] This targeted action not only inhibits bacterial growth and toxin production but also directly interferes with the sporulation pathway.[3][4][5][6][7][8] Preclinical and clinical data demonstrate that this anti-sporulation activity translates into significantly lower recurrence rates compared to standard therapies like vancomycin (B549263), positioning this compound as a promising next-generation therapeutic for CDI.

Introduction to C. difficile Sporulation

Clostridioides difficile is a Gram-positive, anaerobic bacterium and the leading cause of antibiotic-associated diarrhea worldwide.[9] A key aspect of its pathogenesis is the ability to form dormant spores, which are critical for survival in aerobic environments, transmission between hosts, and persistence within the gut despite antibiotic treatment.[10] The initiation of sporulation is a complex process controlled by the master transcriptional regulator, Spo0A.[11] Environmental stress signals, such as nutrient starvation, trigger the phosphorylation of Spo0A, which in turn activates the cascade of gene expression required to form a mature spore.[10] Because spores are resistant to most antibiotics, therapies that fail to inhibit their formation often lead to disease recurrence, which occurs in up to 40% of cases treated with vancomycin.[7]

This compound emerges as a promising agent by directly addressing this critical aspect of CDI. It is a small molecule protein synthesis inhibitor that acts on the MetRS enzyme, essential for bacterial protein translation.[1][5] By halting protein synthesis, this compound not only stops vegetative growth but also prevents the formation of toxins and spores, which are associated with disease severity and recurrence.[4][6]

Mechanism of Action of this compound

The primary molecular target of this compound is the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine during protein synthesis.[5][12] this compound is a potent inhibitor of the type 1 MetRS found in C. difficile and other Gram-positive bacteria.[5][7] This target is structurally distinct from the type 2 MetRS present in most Gram-negative bacteria and is not present in human cells, which forms the basis for the drug's narrow spectrum of activity and high selectivity.[3][5][6][7] This specificity is crucial as it minimizes disruption to the normal gut microbiota, a key factor in preventing CDI recurrence.[1][13]

By binding to MetRS, this compound blocks the synthesis of essential proteins. This inhibition has three major downstream consequences for C. difficile:

-

Inhibition of Growth: The inability to synthesize proteins leads to the cessation of bacterial replication.

-

Inhibition of Toxin Production: The synthesis of toxins A and B, the primary virulence factors of CDI, is halted.[1][7][13]

-

Inhibition of Sporulation: The complex molecular machinery required for spore formation cannot be produced, effectively blocking the sporulation pathway.[1][3][7]

Quantitative Efficacy Data

The efficacy of this compound has been quantified through a series of in vitro, preclinical, and clinical studies. The data highlight its potent activity against C. difficile growth, toxin production, and sporulation, which translates to superior clinical outcomes regarding disease recurrence.

| Parameter | Value | Organism/System | Notes | Source |

| Minimum Inhibitory Concentration (MIC) | 0.5 - 1.0 µg/mL | C. difficile clinical isolates (incl. BI/NAP1/027) | Demonstrates high potency against a wide range of strains. | [9] |

| Enzyme Inhibition Constant (Ki) | 20 pM | C. difficile MetRS | Shows very tight binding to the molecular target (for R-enantiomer REP3123). | [14] |

| Toxin Production Inhibition | Effective at 1 µg/mL | High-density stationary-phase C. difficile | Superior to vancomycin, which required 20 µg/mL. Metronidazole (B1676534) had no effect. | [9][15] |

| Sporulation Reduction | >10-fold reduction | In vitro sporulation assay | Achieved at 1 µg/mL. Vancomycin and metronidazole appeared to promote sporulation. | [9][15] |

| Parameter | This compound Result | Comparator Result | Model/Study | Notes | Source |

| Animal Survival | Superior survival at 33 days | Vancomycin | Hamster model of CDI | Effective at doses as low as 0.5 mg/kg. | [9][15] |

| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | Phase 2 Clinical Trial | This compound was non-inferior to vancomycin for initial cure. | [3][13][16] |

| CDI Recurrence Rate (Day 40) | 4% | 23% | Phase 2 Clinical Trial | Demonstrates a statistically and clinically significant reduction in disease relapse. | [3][8][13][16] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antimicrobial agents. Below are overviews of the key experimental protocols used to characterize the anti-sporulation effects of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various C. difficile isolates is determined using the agar (B569324) or broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation: A serial two-fold dilution of this compound is prepared in an appropriate medium (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of a C. difficile isolate to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 48 hours.

-

Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Sporulation Inhibition Assay

This assay quantifies the effect of this compound on the ability of C. difficile to form spores.

-

Culture Growth: C. difficile is grown in a suitable broth medium (e.g., BHIS) to mid-logarithmic phase.

-

Sporulation Induction: The bacteria are then transferred to a sporulation-inducing medium (e.g., SMC agar or a defined minimal medium). Test plates contain varying concentrations of this compound, while control plates contain the vehicle or a comparator drug (e.g., vancomycin).

-

Incubation: Plates are incubated anaerobically at 37°C for an extended period (e.g., 72 hours) to allow for mature spore formation.

-

Spore Quantification:

-

Bacteria are harvested from the plates and resuspended in a buffer.

-

An aliquot is taken to determine the total viable count (vegetative cells + spores) by serial dilution and plating on non-selective agar.

-

The remaining suspension is treated with ethanol (B145695) (e.g., 50% for 1 hour) to kill all vegetative cells, leaving only viable spores.

-

The ethanol-treated suspension is then serially diluted and plated to quantify the number of spores.

-

-

Calculation: The sporulation frequency is calculated as (spore CFU/mL) / (total viable CFU/mL). The reduction in sporulation is determined by comparing the frequency in this compound-treated cultures to the untreated control.

Phase 2 Clinical Trial Protocol Overview

The Phase 2 trial for this compound was a randomized, double-blind, comparator-controlled study designed to evaluate its safety and efficacy in patients with CDI.[3][4]

-

Patient Population: Adults with a primary episode or first recurrence of toxin-positive CDI.[3][4]

-

Randomization: Patients were randomly assigned to one of three treatment arms.

-

Treatment Arms:

-

Treatment Duration: All patients received treatment for 10 days.[4]

-

Primary Endpoint: The rate of clinical cure at the test-of-cure visit (Day 12). Clinical cure is typically defined as the resolution of diarrhea and other CDI symptoms.[4]

-

Secondary Endpoint: The rate of CDI recurrence, assessed during a follow-up period (e.g., up to Day 40 or longer), defined as the return of CDI symptoms after the initial clinical cure.[3]

Discussion and Conclusion

The available data strongly support the role of this compound as a potent inhibitor of C. difficile sporulation. Its mechanism, which involves the targeted inhibition of MetRS, leads to a shutdown of protein synthesis necessary for spore formation.[5] This is a distinct advantage over existing therapies like vancomycin and metronidazole, which do not inhibit—and may even promote—sporulation in vitro.[15]

The clinical significance of this anti-sporulation effect is profound. The nearly six-fold reduction in CDI recurrence observed in the Phase 2 trial (4% for this compound vs. 23% for vancomycin) is a direct reflection of this mechanism.[3][13][16] By preventing the formation of new spores during active infection, this compound reduces the reservoir of spores in the gut that can lead to relapse after therapy is completed. Combined with its narrow spectrum that preserves the protective gut microbiota, this compound's anti-sporulation activity represents a key innovation in CDI treatment.[1][13]

References

- 1. crestonepharma.com [crestonepharma.com]

- 2. contagionlive.com [contagionlive.com]

- 3. crestonepharma.com [crestonepharma.com]

- 4. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic this compound to Treat C. difficile Infections - BioSpace [biospace.com]

- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. crestonepharma.com [crestonepharma.com]

- 8. businesswire.com [businesswire.com]

- 9. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clostridium difficile spore biology: sporulation, germination, and spore structural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Mechanisms Governing Sporulation Initiation in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A homology model for Clostridium difficile methionyl tRNA synthetase: active site analysis and docking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]

CRS3123 (REP3123): A Targeted Approach to Combating Clostridioides difficile Infection

Boulder, CO - CRS3123, also known as REP3123, is a novel, narrow-spectrum antimicrobial agent under development by Crestone, Inc. for the treatment of Clostridioides difficile infection (CDI). This small molecule inhibitor represents a promising advancement in the fight against CDI, a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated infection.[1][2] this compound distinguishes itself from existing therapies by selectively targeting a crucial bacterial enzyme, thereby minimizing disruption to the protective gut microbiota.[3][4]

A Novel Mechanism of Action: Targeting Methionyl-tRNA Synthetase

This compound's therapeutic effect stems from its potent and specific inhibition of methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis.[1][5] This enzyme is responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins. By binding to and inhibiting the bacterial MetRS, this compound effectively halts protein production, leading to the cessation of bacterial growth and the prevention of key virulence factor production.[6][7]

Crucially, this compound exhibits high selectivity for the type 1 MetRS found in C. difficile and other Gram-positive bacteria, while showing significantly less activity against the type 2 MetRS present in most Gram-negative bacteria and in human cells.[5][8] This specificity is the basis for its narrow spectrum of activity, a desirable characteristic for a CDI therapeutic as it helps to preserve the natural balance of the gut microbiome, which is often disrupted by broad-spectrum antibiotics.[3][9]

The development of this compound was initiated by Replidyne, Inc., with early preclinical studies demonstrating its potent in vitro activity against C. difficile.[10] Crestone, Inc. has since advanced the development of this compound, securing funding from the National Institutes of Health (NIH) for both preclinical and clinical studies.[1][11] The U.S. Food and Drug Administration (FDA) has granted this compound Qualified Infectious Disease Product (QIDP) and Fast Track designations, underscoring its potential to address a serious unmet medical need.[12]

Preclinical Development: Demonstrating Efficacy and a Favorable Profile

Early preclinical research focused on characterizing the antimicrobial profile and mechanism of action of this compound. These studies confirmed its potent activity against a wide range of C. difficile clinical isolates, including hypervirulent strains.[6]

In Vitro Studies

In vitro experiments have been instrumental in elucidating the multifaceted impact of this compound on C. difficile. Beyond simple growth inhibition, the compound has been shown to effectively block the production of toxins A and B, the primary virulence factors responsible for the symptoms of CDI.[7][13] Furthermore, this compound has demonstrated the ability to inhibit the formation of spores, the resilient and transmissible form of the bacterium that contributes to disease recurrence.[7][13]

In Vivo Studies: The Hamster Model of CDI

The efficacy of this compound was further evaluated in the well-established golden Syrian hamster model of CDI. In these studies, this compound demonstrated superiority to vancomycin, a standard-of-care treatment for CDI, in terms of overall animal survival.[7] This preclinical model provided strong evidence for the potential clinical utility of this compound.

Clinical Development: A Phased Approach to Human Trials

The clinical development of this compound has progressed through Phase 1 and Phase 2 trials, with a focus on evaluating its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with CDI.

Phase 1: Safety and Tolerability in Healthy Volunteers

Phase 1 clinical trials were designed to assess the safety and pharmacokinetics of this compound in healthy adult subjects. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted.[14][15] The results of these trials showed that this compound was generally safe and well-tolerated, with no serious adverse events reported.[14][15] Pharmacokinetic analyses revealed that the drug has low systemic absorption, with the majority of the orally administered dose remaining in the gastrointestinal tract, where it can exert its therapeutic effect directly on C. difficile.[14][15] Importantly, these studies also confirmed that this compound has a minimal impact on the normal gut microbiota.[9]

Phase 2: Efficacy in Patients with C. difficile Infection

A randomized, double-blind, comparator-controlled Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in adult patients with a primary episode or first recurrence of CDI.[4] Patients were treated with one of two dosages of this compound or with vancomycin.[4] The primary endpoint of the study was the rate of clinical cure at the end of treatment.[4]

The topline results from the Phase 2 trial were positive, demonstrating that this compound met the primary endpoint with high rates of clinical cure that were comparable to vancomycin.[3][4] Crucially, patients treated with this compound experienced significantly lower rates of CDI recurrence compared to those who received vancomycin.[3][4] These promising results have paved the way for further clinical development of this compound as a potential new treatment for CDI.

Quantitative Data Summary

| Preclinical Data | |

| Parameter | Value |

| This compound MIC range against C. difficile | 0.5-1 mg/L[6] |

| This compound Inhibition of Toxin Production (in vitro) | Effective at 1 mg/L[7] |

| This compound Inhibition of Sporulation (in vitro) | >10-fold reduction[7] |

| Phase 1 Clinical Trial (Multiple Ascending Dose) | |

| Dosages | 200 mg, 400 mg, 600 mg twice daily for 10 days[15] |

| Primary Outcome | Generally safe and well-tolerated[15] |

| Key Finding | Minimal disruption of normal gut microbiota[9][15] |

| Phase 2 Clinical Trial | |

| Treatment Arms | This compound (200 mg or 400 mg twice daily) vs. Vancomycin (125 mg four times daily) for 10 days[4] |

| Clinical Cure Rate (Day 12) | 97% (28/29) for this compound vs. 93% (13/14) for Vancomycin[3][16] |

| CDI Recurrence Rate (Day 40) | 4% for this compound vs. 23% for Vancomycin[3][4] |

Experimental Protocols

Methionyl-tRNA Synthetase (MetRS) Enzyme Inhibition Assay

The inhibitory activity of this compound against MetRS is determined using a biochemical assay that measures the aminoacylation of tRNA. The assay typically involves the following steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial MetRS enzyme, radiolabeled methionine (e.g., [³H]-methionine), ATP, and the specific tRNA for methionine.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the aminoacylation reaction to occur.

-

Precipitation: The reaction is stopped, and the tRNA is precipitated using an acid such as trichloroacetic acid (TCA).

-

Quantification: The amount of radiolabeled methionine incorporated into the tRNA is quantified using a scintillation counter. The inhibitory concentration (IC₅₀) is then calculated.

Macromolecular Synthesis Inhibition Assay

This assay determines the effect of an antimicrobial agent on the synthesis of key macromolecules (DNA, RNA, and protein) in bacteria. The general protocol is as follows:

-

Bacterial Culture: A culture of the target bacterium (e.g., C. difficile) is grown to the mid-logarithmic phase.

-

Radiolabeled Precursor Addition: Specific radiolabeled precursors for DNA ([³H]-thymidine), RNA ([³H]-uridine), and protein ([³H]-leucine or methionine) synthesis are added to separate aliquots of the bacterial culture.

-

Antimicrobial Addition: this compound is added to the cultures at various concentrations.

-

Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabeled precursors into macromolecules.

-

Macromolecule Precipitation: The synthesis is stopped, and the macromolecules are precipitated using cold TCA.

-

Quantification: The precipitated macromolecules are collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter. A reduction in radioactivity in the presence of this compound indicates inhibition of the corresponding macromolecular synthesis pathway.

C. difficile Toxin Production Assay

The effect of this compound on C. difficile toxin production is assessed using a cell-based cytotoxicity assay.

-

Co-culture: C. difficile is cultured in the presence of varying concentrations of this compound.

-

Supernatant Collection: After incubation, the bacterial culture supernatant, which contains any secreted toxins, is collected.

-

Cell Culture: A sensitive cell line (e.g., Vero cells or human foreskin fibroblasts) is cultured in microtiter plates.

-

Toxin Exposure: The collected bacterial supernatants are added to the cell cultures.

-

Cytotoxicity Assessment: The cells are incubated, and the cytotoxic effect of the toxins is observed and quantified. This can be done by observing cell rounding under a microscope or by using a colorimetric assay (e.g., MTT assay) to measure cell viability. A reduction in cytotoxicity in the presence of this compound indicates inhibition of toxin production.

C. difficile Sporulation Inhibition Assay

The ability of this compound to inhibit spore formation is quantified using the following method:

-

Induction of Sporulation: C. difficile is grown on a sporulation-inducing medium in the presence of different concentrations of this compound.

-

Harvesting and Treatment: After a prolonged incubation period (e.g., several days), the bacterial cells and spores are harvested. A portion of the sample is treated with ethanol (B145695) or heat to kill the vegetative cells, leaving only the resistant spores.

-

Quantification of Vegetative Cells and Spores: The total number of viable vegetative cells is determined by plating the untreated sample on a suitable growth medium. The number of spores is determined by plating the ethanol or heat-treated sample.

-

Calculation of Sporulation Frequency: The sporulation frequency is calculated as the number of spores divided by the total number of viable bacteria (vegetative cells + spores). A decrease in this frequency in the presence of this compound indicates inhibition of sporulation.

Hamster Model of C. difficile Infection

The in vivo efficacy of this compound is evaluated in the golden Syrian hamster model, which closely mimics human CDI.

-

Antibiotic Pre-treatment: Hamsters are pre-treated with an antibiotic, typically clindamycin, to disrupt their normal gut flora and make them susceptible to C. difficile infection.

-

Infection: The animals are then challenged with a known number of C. difficile spores or vegetative cells via oral gavage.

-

Treatment: Following infection, the hamsters are treated with this compound, a comparator drug (e.g., vancomycin), or a placebo, administered orally for a specified duration.

-

Monitoring: The animals are monitored daily for signs of illness, such as diarrhea ("wet tail") and weight loss.

-

Endpoints: The primary endpoint is typically survival. Other endpoints may include the severity of clinical signs and the time to onset of diarrhea.

Visualizing the Science

Caption: Development workflow of this compound from discovery to potential regulatory submission.

Caption: Mechanism of action of this compound in inhibiting C. difficile pathogenesis.

References

- 1. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vah-online.de [vah-online.de]

- 3. bio-protocol.org [bio-protocol.org]

- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 9. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Clostridium difficile Toxin: Comparison of Enzyme Immunoassay Results with Results Obtained by Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation of multiple forms of methionyl-tRNA synthetase from the multi-enzyme complex of mammalian aminoacyl-tRNA synthetases by endogenous proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]

- 15. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of the Sporulation Initiation Pathway of Clostridium difficile and Its Role in Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for CRS3123 Specificity Towards Bacterial Methionyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CRS3123 is a promising narrow-spectrum antibiotic specifically targeting Clostridioides difficile, a major cause of antibiotic-associated diarrhea. Its efficacy stems from the highly selective inhibition of bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's specificity for bacterial MetRS over its human counterparts. By elucidating the key interactions and experimental methodologies, this document aims to provide a comprehensive resource for researchers and drug developers in the field of antimicrobial resistance.

Introduction: The Target - Methionyl-tRNA Synthetase (MetRS)

Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the acylation of tRNA with methionine, a critical step in the initiation and elongation of protein synthesis. Crucially, there are distinct classes of MetRS enzymes. Most Gram-positive bacteria, including C. difficile, possess the type 1 MetRS (MetRS1), while most Gram-negative bacteria and the cytoplasm of human cells have the type 2 MetRS (MetRS2). Human mitochondria contain their own MetRS, which shares more similarity with the bacterial MetRS1 than the cytoplasmic MetRS2. This phylogenetic divergence presents a strategic target for the development of selective antibacterial agents.

This compound, a diaryldiamine compound, has been engineered to exploit these structural differences, exhibiting potent inhibition of bacterial MetRS1 while sparing human MetRS enzymes. This specificity is the foundation of its narrow-spectrum activity, which minimizes disruption to the host's microbiome.

Structural Basis of this compound Specificity

The specificity of this compound for bacterial MetRS1 is a result of its unique binding mode, which occupies both the methionine-binding site and a nearby auxiliary pocket.[1][2] This dual-site interaction is critical for its high-affinity binding and inhibitory activity.

Crystal structures of the related diaryldiamine inhibitor REP8839 and this compound (also known as REP3123) in complex with a type 2 MetRS have revealed the molecular basis for their selectivity.[1] Although a crystal structure with the primary target, MetRS1, is not publicly available, these structures, combined with kinetic data, provide significant insights. The key structural features governing specificity include:

-

Occupation of an Auxiliary Pocket: this compound extends from the methionine-binding site into a surrounding auxiliary pocket that is implicated in tRNA acceptor arm binding.[1][2] The specific amino acid residues lining this pocket differ between MetRS1 and MetRS2, as well as human MetRS, leading to differential binding affinities.

-

Amino Acid Polymorphisms: Variations in the amino acid sequences of the methionine and auxiliary pockets between bacterial and human MetRS enzymes are fundamental to the selective binding of diaryldiamines.[1][2] These polymorphisms create a more favorable binding environment for this compound in the bacterial enzyme.

Quantitative Analysis of this compound Inhibition

The high specificity of this compound is quantitatively demonstrated by its potent inhibition of bacterial MetRS and significantly weaker activity against human orthologs.

| Target Enzyme | Organism/Location | Inhibitor | Ki (nM) | MIC (µg/mL) | Selectivity vs. Human Cytoplasmic MetRS | Reference |

| MetRS | Clostridioides difficile | This compound (REP3123) | 0.020 | 0.5 - 1.0 | >1,000,000-fold | [3][4] |

| MetRS | Staphylococcus aureus | REP8839 | 0.010 | - | >1,000,000-fold | [5] |

| Mitochondrial MetRS | Human | This compound (REP3123) | - | - | >1,000-fold | [3][4] |

| Cytoplasmic MetRS | Human | This compound (REP3123) | - | - | - | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the specificity and mechanism of action of MetRS inhibitors like this compound.

MetRS Enzyme Inhibition Assay

This assay determines the inhibitory potency of a compound against the MetRS enzyme.

Principle: The aminoacylation of tRNA by MetRS consumes ATP. The rate of ATP consumption can be measured and used to determine the enzyme's activity in the presence and absence of an inhibitor.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 nM of purified bacterial MetRS-FL (or 100 nM of human MetRS), 4 µM ATP, 500 µM L-methionine, and 0.5 mg/mL of total tRNA in a reaction buffer (30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl₂, 0.1% BSA, and 1 mM DTT).[6]

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

-

Incubation: Incubate the reactions at room temperature for 30 minutes.[6]

-

ATP Measurement: Quantify the remaining ATP in each reaction using a suitable method, such as a luciferase-based assay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation, taking into account the concentrations of substrates (methionine and ATP).

Macromolecular Synthesis Assay

This assay determines which cellular process (DNA, RNA, or protein synthesis) is inhibited by the compound in whole bacterial cells.

Principle: Radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis are added to bacterial cultures in the presence of the inhibitor. The incorporation of these precursors into macromolecules is measured to identify the inhibited pathway.

Protocol:

-

Bacterial Culture: Grow a culture of the target bacterium (e.g., C. difficile) to the mid-logarithmic phase.

-

Inhibitor Treatment: Add the test compound at various concentrations to aliquots of the bacterial culture.

-

Radiolabeling: To separate aliquots for each inhibitor concentration, add [³H]thymidine, [³H]uridine, or [³H]leucine.

-

Incubation: Incubate the cultures for a defined period to allow for the incorporation of the radiolabeled precursors.

-

Macromolecule Precipitation: Precipitate the macromolecules (DNA, RNA, and protein) using an acid such as trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the level of radioactivity in the treated samples to the untreated control to determine the specific pathway inhibited. For this compound, a specific inhibition of protein synthesis would be expected.[4]

Visualizations

Logical Flow of this compound Action and Specificity

Caption: Logical flow of this compound's selective inhibition of bacterial MetRS.

Experimental Workflow for Determining Inhibitor Specificity

Caption: Workflow for characterizing the specificity of a MetRS inhibitor.

Conclusion

The specificity of this compound for bacterial MetRS is a testament to the power of structure-based drug design. By targeting the subtle yet significant differences between prokaryotic and eukaryotic orthologs of an essential enzyme, this compound achieves potent and selective antibacterial activity. This technical guide has outlined the structural basis for this specificity, provided quantitative data to support it, and detailed the experimental protocols necessary for its characterization. This comprehensive understanding is crucial for the ongoing development of this compound and for the future design of novel, narrow-spectrum antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Molecular basis for diaryldiamine selectivity and competition with tRNA in a type 2 methionyl-tRNA synthetase from a Gram-negative bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for diaryldiamine selectivity and competition with tRNA in a type 2 methionyl-tRNA synthetase from a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Spectrum of activity and mode of action of REP3123, a new antibiotic to treat Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

exploring the pharmacokinetics of orally administered CRS3123

An In-Depth Technical Guide to the Pharmacokinetics of Orally Administered CRS3123